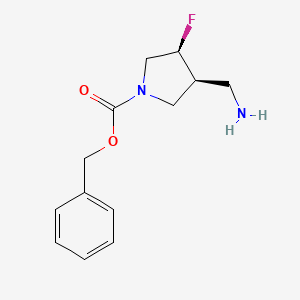![molecular formula C21H27BrN4O3 B8497266 tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate](/img/structure/B8497266.png)
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazinone Moiety: The pyrazinone ring can be synthesized through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Coupling Reaction: The pyrazinone derivative is then coupled with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone moiety, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine:
- Investigated for its potential as a drug candidate due to its unique structural features.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Potential applications in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the pyrazinone moiety could play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- **tert-Butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness:
- The unique combination of a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group sets it apart from other similar compounds.
- The presence of the bromine atom provides opportunities for further functionalization through substitution reactions.
This detailed article provides a comprehensive overview of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H27BrN4O3 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O3/c1-21(2,3)29-20(28)26-11-9-15(10-12-26)14-5-7-16(8-6-14)23-18-19(27)25(4)13-17(22)24-18/h5-8,13,15H,9-12H2,1-4H3,(H,23,24) |
Clave InChI |
ZHHDGJCBGNKVFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=CN(C3=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate](/img/structure/B8497212.png)



![2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B8497258.png)




![4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline](/img/structure/B8497297.png)


